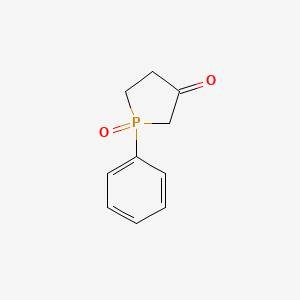
2H-3,2lambda~4~,1-Benzoxathiazine-2,4(1H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-3,2lambda~4~,1-Benzoxathiazine-2,4(1H)-dione is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,2lambda~4~,1-Benzoxathiazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of ortho-aminothiophenol derivatives: with carbonyl compounds.
Oxidative cyclization: using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalytic processes: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2H-3,2lambda~4~,1-Benzoxathiazine-2,4(1H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted benzoxathiazines.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2H-3,2lambda~4~,1-Benzoxathiazine-2,4(1H)-dione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. Detailed studies are required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazines: Compounds with similar ring structures but different substituents.
Benzoxazines: Compounds with oxygen and nitrogen in the ring.
Thiazolidinediones: Compounds with a similar sulfur-nitrogen-carbonyl framework.
Uniqueness
2H-3,2lambda~4~,1-Benzoxathiazine-2,4(1H)-dione is unique due to its specific ring structure and the presence of multiple heteroatoms, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
60941-84-6 |
|---|---|
Formule moléculaire |
C7H5NO3S |
Poids moléculaire |
183.19 g/mol |
Nom IUPAC |
2-oxo-1H-3,2λ4,1-benzoxathiazin-4-one |
InChI |
InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)8-12(10)11-7/h1-4,8H |
Clé InChI |
PFMUUNXCQNQVFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OS(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


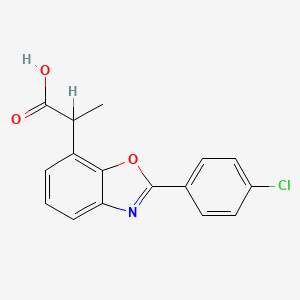
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
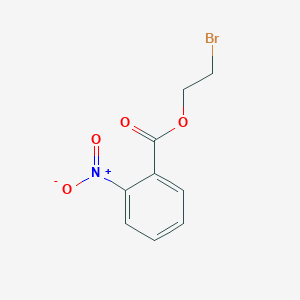



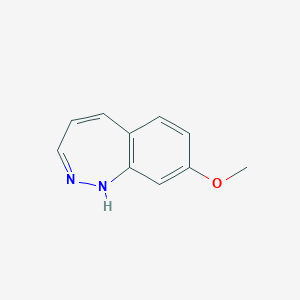

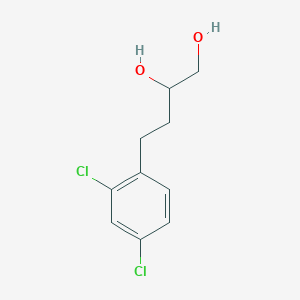
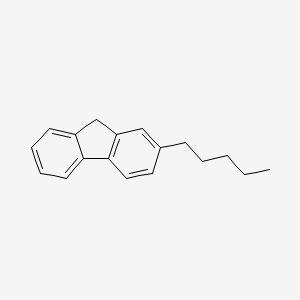

![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)

